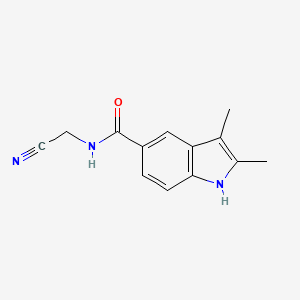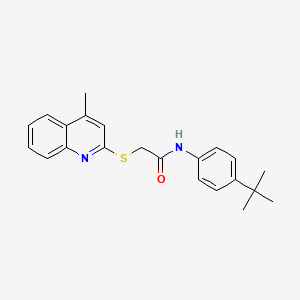![molecular formula C13H8F3N3S B2795688 3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 338396-88-6](/img/structure/B2795688.png)
3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile” is a chemical compound with the molecular formula C13H8F3N3S . It has a molecular weight of 295.28 and is a versatile material with wide applications in scientific research. Its unique structure enables it to be utilized in various fields, including pharmaceuticals, materials science, and organic chemistry.
Synthesis Analysis
The synthesis of such compounds is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The [5+1] heterocyclization of appropriate 3-(2-aminophenyl)-1,2,4-triazin-5(2H)-ones with carbon disulfide or ethyl xanthogenate was used to form the target tricyclic system .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 1 sulfur atom . The monoisotopic mass is 295.039093 Da .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
This compound is part of a broader class of chemicals utilized in synthetic chemistry for creating diverse heterocyclic structures. For instance, Katritzky et al. (1995) explored the synthesis and reactivity of pyridinecarbonitrile derivatives, demonstrating their versatility in chemical reactions to produce various substituted products, which are critical for further pharmacological and material science applications (Katritzky, Rachwał, Smith, & Steel, 1995). Similarly, Singh and Singh (2011) developed a microwave-assisted method for synthesizing novel benzo[b][1,8]-naphthyridine-3-carbonitriles, highlighting the efficiency and versatility of pyridinecarbonitriles in facilitating rapid and environmentally friendly synthetic routes (S. K. Singh & K. Singh, 2011).
Structural and Molecular Insights
Al-Wahaibi et al. (2021) provided structural characterization of dihydropyrimidine-5-carbonitrile derivatives, illustrating the potential of pyridinecarbonitriles as dihydrofolate reductase inhibitors, a key target in cancer therapy and antimicrobial resistance (Al-Wahaibi et al., 2021). This research underscores the significance of pyridinecarbonitriles in developing new therapeutic agents.
Biological Activity and Potential Applications
Several studies have investigated the biological activities of pyridinecarbonitrile derivatives, aiming to discover new pharmacologically active compounds. Miszke et al. (2008) synthesized 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, demonstrating their significant bacteriostatic and antituberculosis activities, which suggest the potential of these compounds in addressing infectious diseases (Miszke, Foks, Kędzia, Kwapisz, & Zwolska, 2008).
Propiedades
IUPAC Name |
3-(2-aminophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3S/c14-13(15,16)8-5-12(10(6-17)19-7-8)20-11-4-2-1-3-9(11)18/h1-5,7H,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYAVBCWDKJNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=C(N=CC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

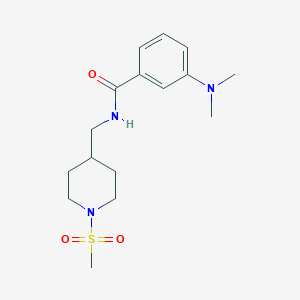
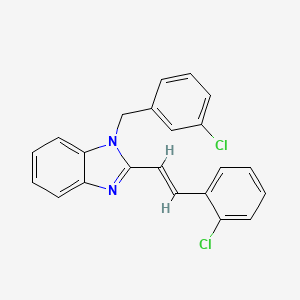
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2795609.png)
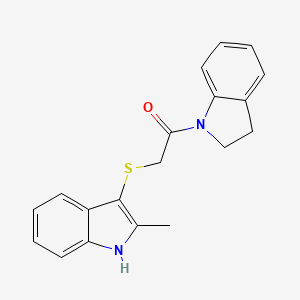
![1-(4-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2795613.png)
![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2795614.png)
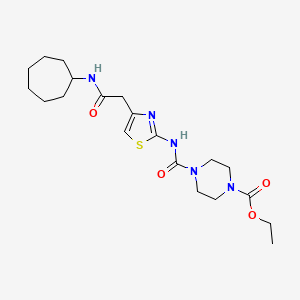
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2795616.png)
![8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2795617.png)
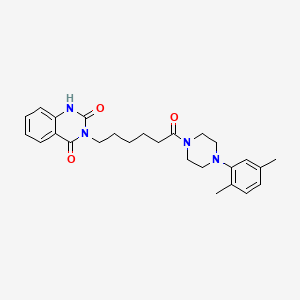
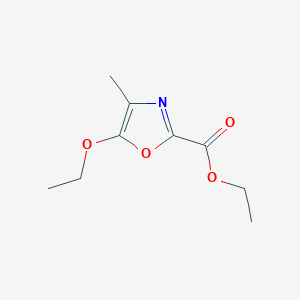
![1-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2795621.png)
